![molecular formula C17H17ClN2O3 B5779969 2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AC-42, and it has been found to have a wide range of biochemical and physiological effects. In
作用机制
AC-42 acts as a selective inhibitor of PKC enzymes by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme, which in turn leads to a decrease in the phosphorylation of downstream targets. The inhibition of PKC by AC-42 has been shown to enhance LTP in the hippocampus by increasing the surface expression of AMPA receptors, which are critical for synaptic plasticity. AC-42 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
AC-42 has a wide range of biochemical and physiological effects. In addition to its effects on PKC and AMPA receptors, AC-42 has been shown to modulate the activity of other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. AC-42 has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In terms of physiological effects, AC-42 has been found to improve cognitive function in animal models, and it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
AC-42 has several advantages for use in lab experiments. It is a synthetic compound that can be prepared in large quantities with high purity. AC-42 has also been extensively characterized in terms of its chemical and physical properties, which makes it a reliable tool for scientific research. However, there are also some limitations to the use of AC-42 in lab experiments. One limitation is that AC-42 is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. Another limitation is that AC-42 is a potent inhibitor of PKC enzymes, which may have unintended effects on other signaling pathways.
未来方向
There are several future directions for research on AC-42. One area of research is the development of more selective inhibitors of PKC enzymes. AC-42 is a potent inhibitor of PKC enzymes, but it also inhibits other signaling pathways, which may limit its therapeutic potential. Another area of research is the investigation of the long-term effects of AC-42 on biological systems. AC-42 has shown promise as a tool for the treatment of neurodegenerative diseases, but more research is needed to fully understand its effects on the brain. Finally, there is also potential for the use of AC-42 in the development of new cancer therapies. AC-42 has been shown to induce apoptosis in cancer cells, and further research may lead to the development of more effective treatments for cancer.
合成方法
AC-42 is a synthetic compound that can be prepared using a multistep process. The synthesis of AC-42 involves the reaction of 2-(4-aminophenoxy) acetamide with 3-chloro-4-methylphenyl isocyanate in the presence of a base. The resulting product is then acetylated to obtain AC-42. The synthesis of AC-42 has been optimized to improve yields and purity, and it is now a well-established method in the field of organic chemistry.
科学研究应用
AC-42 has been extensively studied for its potential applications in scientific research. One of the most promising applications of AC-42 is in the field of neuroscience. AC-42 has been shown to be a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in the regulation of synaptic plasticity and memory formation. AC-42 has been found to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. AC-42 has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(4-acetamidophenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-4-14(9-16(11)18)20-17(22)10-23-15-7-5-13(6-8-15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCABFHHRBZURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

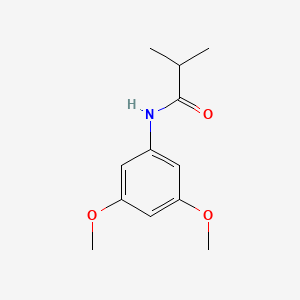
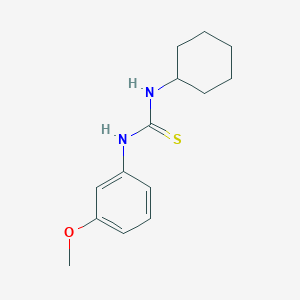
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
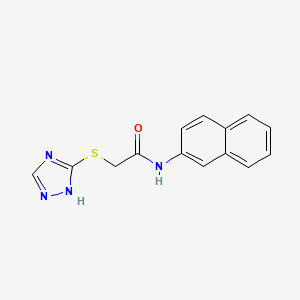
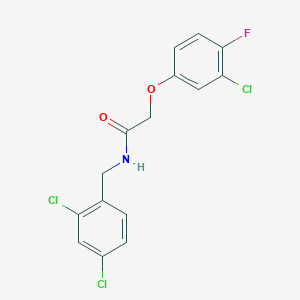
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
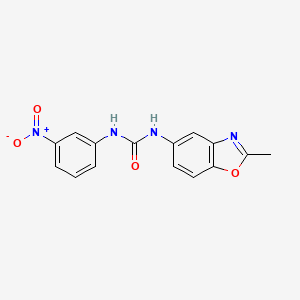
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)